5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine
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Overview
Description
5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a bromopyrimidine core substituted with a piperazine ring, which is further functionalized with a methylsulfanyl pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Bromopyrimidine Core: This can be achieved through the nucleophilic displacement reactions of 5-bromopyrimidine with suitable nucleophiles under microwave irradiation.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where the bromopyrimidine reacts with piperazine under appropriate conditions.
Functionalization with Methylsulfanyl Pyridine: The final step involves the acylation of the piperazine ring with 2-(methylsulfanyl)pyridine-3-carbonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine core can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring and the methylsulfanyl pyridine moiety may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is unique due to the presence of the methylsulfanyl pyridine moiety, which can impart distinct chemical and biological properties compared to other bromopyrimidine derivatives. This functional group can enhance the compound’s reactivity and binding affinity in various applications.
Properties
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5OS/c1-23-13-12(3-2-4-17-13)14(22)20-5-7-21(8-6-20)15-18-9-11(16)10-19-15/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJFNUGDXDLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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